Product packaging for 5-Bromo-1-pentyne(Cat. No.:CAS No. 28077-72-7)

5-Bromo-1-pentyne

Cat. No.: B027030
CAS No.: 28077-72-7
M. Wt: 147.01 g/mol
InChI Key: KEKBNXAJNJSILY-UHFFFAOYSA-N
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Description

5-Bromo-1-pentyne (CAS 28077-72-7) is a versatile bifunctional organic building block with the molecular formula C5H7Br and a molecular weight of 147.01 g/mol. This compound features both a terminal alkyne and a bromine atom, making it a valuable reagent for a variety of synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. Applications & Research Value: The terminal alkyne group allows for reactions such as the Huisgen cycloaddition (click chemistry) to form triazoles, and Sonogashira coupling to form conjugated enynes or arylalkynes. Simultaneously, the bromoalkane terminus is amenable to further functionalization via substitution reactions or as an alkylating agent. This dual reactivity makes this compound an excellent linear linker for the synthesis of more complex molecular architectures, pharmaceuticals, and functional materials. Handling & Safety: This product is a liquid at room temperature. It is classified as a Dangerous Good for transport. Researchers should handle it with care, referring to the Safety Data Sheet (SDS) for detailed hazard information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Br B027030 5-Bromo-1-pentyne CAS No. 28077-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBNXAJNJSILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477846
Record name 1-Bromo-4-pentyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28077-72-7
Record name 1-Bromo-4-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopent-1-yne
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Synthetic Methodologies for 5 Bromo 1 Pentyne

Historical Synthetic Routes to 5-Bromo-1-pentyne

Early Preparations and Methodological Evolution

Contemporary Synthetic Strategies for this compound

Preparation from 5-Bromo-3-pentanone Precursors

A documented contemporary method for the synthesis of this compound involves the use of a 5-bromo-3-pentanone precursor. This synthetic pathway proceeds by reacting 5-bromo-3-pentanone with dry sodium hydroxide. The reaction is followed by an acidic hydrolysis step to yield the final product, this compound.

Reaction Details:

PrecursorReagentSolventFinal StepProduct
5-Bromo-3-pentanoneDry Sodium HydroxideChloroform or DichloromethaneAcidic HydrolysisThis compound

This method provides a targeted route to the desired alkyne from a specific ketone precursor.

Novel Approaches and Process Intensification

Detailed research findings on novel synthetic approaches or process intensification specifically for the production of this compound are not extensively covered in available literature. While the field of organic synthesis continually sees advancements, specific studies focusing on new, high-efficiency, or scalable methods for this particular compound are not prominently reported.

Optimization of Reaction Conditions and Parameters

Influence of Solvent Systems on Reaction Efficiency

The synthesis of this compound from 5-bromo-3-pentanone can be carried out in chlorinated solvents such as chloroform or dichloromethane. However, comprehensive studies detailing the influence of various solvent systems on the reaction efficiency, yield, and purity of this compound are not available. Such optimization studies are critical for developing cost-effective and sustainable synthetic protocols, but specific data comparing different solvents for this reaction have not been published.

Temperature and Time Control in Synthetic Protocols

The precise control of temperature and reaction time is paramount in the synthesis of this compound to ensure high yield and purity while minimizing side reactions. In the bromination of pent-4-yn-1-ol, for instance, reactions involving phosphorus tribromide are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. This control helps to manage the exothermic nature of the reaction and prevent the formation of undesired ethers or rearranged products.

For dehydrohalogenation reactions to form the alkyne, temperature control is critical to prevent the isomerization of the terminal triple bond to a more stable internal position. libretexts.org While high temperatures are often needed to facilitate the elimination, the use of reagents like sodium amide in liquid ammonia allows the reaction to proceed at very low temperatures (-78 °C), which effectively preserves the terminal position of the alkyne. libretexts.org The reaction time must be sufficient for the reaction to go to completion, but extended reaction times, especially at higher temperatures, can increase the likelihood of side product formation.

The table below outlines the general role of temperature and time in these synthetic protocols.

Synthetic Method Key Parameter Rationale
Bromination of AlcoholTemperatureControl of exothermicity, prevention of side reactions (e.g., ether formation).
TimeEnsure complete conversion of the alcohol starting material.
Double DehydrohalogenationTemperatureHigh temperatures can be required for elimination, but lower temperatures (with appropriate reagents like NaNH₂/NH₃) prevent alkyne isomerization. libretexts.orglibretexts.org
TimeSufficient time is needed for two successive elimination reactions to occur.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. In the context of this compound synthesis, several aspects can be considered to align with these principles.

The pursuit of green and sustainable chemistry has spurred the development of new synthetic methods for haloalkynes that maximize atom economy and minimize steps. nih.govacs.orgacs.org For example, the choice of brominating agent is a key consideration. While classic reagents are effective, they can generate significant waste products (e.g., triphenylphosphine oxide from the Appel reaction). Alternative, more atom-economical brominating agents are a focus of green chemistry research.

Furthermore, the selection of solvents is crucial. Traditional dehydrohalogenation reactions may use solvents that are not environmentally benign. The development of syntheses in greener solvents or even under solvent-free conditions is a primary goal. Catalytic methods are also central to green chemistry. While not specifically detailed for this compound in the surveyed literature, the use of transition-metal catalysis in haloalkyne synthesis represents a modern approach to creating complex molecules with higher efficiency and less waste compared to stoichiometric reactions. nih.govnih.gov These catalytic processes often operate under milder conditions, reducing energy consumption.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Selecting reagents that incorporate the maximum number of atoms from the reactants into the final product.

Use of Less Hazardous Reagents: Avoiding toxic and hazardous materials, such as certain solvents or heavy-metal-containing reagents, where possible.

Catalysis: Employing catalytic methods over stoichiometric ones to reduce waste and improve reaction efficiency. nih.gov

Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure to reduce energy costs.

By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Reactivity and Mechanistic Investigations of 5 Bromo 1 Pentyne

Alkyne Functional Group Reactivity

The terminal alkyne proton in 5-Bromo-1-pentyne is acidic, with a reported pKa of approximately 25. This acidity allows for deprotonation by sufficiently strong bases, generating a nucleophilic acetylide ion. The triple bond itself is also a site of reactivity, particularly towards electrophilic species.

Electrophilic Additions to the Terminal Alkyne

Terminal alkynes, in general, undergo electrophilic addition reactions across the triple bond, analogous to alkenes, but typically at a slower rate. These reactions can involve reagents such as hydrogen halides (HX) and halogens (X₂). Addition of one equivalent of HX to a terminal alkyne typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, forming a vinylic halide. pressbooks.publibretexts.org Addition of a second equivalent of HX leads to the formation of a geminal dihalide. libretexts.org Halogenation of alkynes with one equivalent of X₂ yields a dihaloalkene, often with anti-stereoselectivity. libretexts.orglumenlearning.com Further addition of X₂ results in a tetrahaloalkane. libretexts.org Anti-Markovnikov addition of HBr to terminal alkynes can be achieved in the presence of peroxides via a free radical mechanism. libretexts.orglumenlearning.com While these general reactivity patterns apply to terminal alkynes, specific detailed studies on electrophilic additions to the alkyne of this compound were not prominently featured in the search results.

Nucleophilic Additions and Alkynylation Reactions

The acidic terminal proton allows this compound to be deprotonated by strong bases, forming a metal acetylide. ucalgary.ca Acetylide ions are potent carbon nucleophiles and readily participate in nucleophilic substitution reactions, particularly with primary alkyl halides, in a process known as alkylation of terminal alkynes. ucalgary.cajove.comquora.com This reaction forms a new carbon-carbon bond, extending the alkyne chain.

A significant application leveraging the nucleophilicity of the acetylide is the Sonogashira coupling reaction. This compound has been shown to participate in Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper co-catalyst. evitachem.comlibretexts.org This reaction is crucial for forming conjugated systems and is widely used in the synthesis of complex molecules. Another reaction utilizing the alkyne functionality is click chemistry, specifically the azide-alkyne cycloaddition, in which this compound can participate.

Bromine Functional Group Reactivity

The bromine atom in this compound is attached to a primary carbon, making it susceptible to reactions characteristic of primary alkyl bromides, primarily nucleophilic substitution and, under certain conditions, elimination.

Nucleophilic Substitution Reactions at the Brominated Carbon

This compound readily undergoes nucleophilic substitution reactions (Sɴ2) where the bromide leaving group is displaced by various nucleophiles. evitachem.com This allows for the introduction of a wide range of functional groups at the C5 position. Examples of nucleophiles that can react with this compound include azide (B81097) (NaN₃) and cyanide (KCN). This transformation is fundamental in utilizing this compound as a versatile intermediate for synthesizing more complex molecules with diverse functionalities.

Elimination Reactions of the Bromine Atom

While primary alkyl halides can undergo elimination reactions (E2) under strongly basic conditions, this often competes with nucleophilic substitution. Elimination from this compound would theoretically lead to the formation of a diene. Specific detailed studies focusing on the elimination reactions of the bromide in this compound were not extensively found in the provided search results, which focused more on its utility in substitution and coupling reactions. Elimination reactions are more commonly discussed in the context of synthesizing alkynes from dihalides. libretexts.org

Dual Reactivity and Chemoselectivity in Complex Transformations

The presence of both a terminal alkyne and a primary alkyl bromide in the same molecule allows this compound to act as a versatile bifunctional building block in complex synthetic sequences. Reactions can be designed to selectively address either the alkyne or the bromide functionality, or to involve both in a concerted manner.

Chemoselectivity is paramount when dealing with bifunctional molecules like this compound. For instance, in Sonogashira coupling, the alkyne end reacts with an aryl or vinyl halide under palladium/copper catalysis, while the alkyl bromide typically remains unreacted under the standard conditions for this coupling. evitachem.comlibretexts.org Conversely, in nucleophilic substitution reactions at the brominated carbon, the alkyne can remain untouched depending on the reaction conditions and the nucleophile used. The ability to selectively react at one site while leaving the other intact is crucial for constructing complex molecular architectures. This compound has been employed as a precursor in the synthesis of intricate natural products and derivatives, such as DL-histrionicotoxin and benzophenone-containing fatty acids, highlighting its utility in complex transformations where chemoselectivity is successfully controlled.

The following table summarizes some key reactions and reagents associated with the reactivity of this compound based on the search results:

Functional GroupReaction TypeExamples of Reagents/ConditionsOutcomeSource
Terminal AlkyneDeprotonationStrong base (e.g., NaNH₂)Formation of acetylide ion ucalgary.ca
Terminal AlkyneAlkynylation (with RX)Acetylide ion + Primary alkyl halideC-C bond formation, internal alkyne ucalgary.cajove.comquora.com
Terminal AlkyneSonogashira CouplingAryl/Vinyl halide, Pd catalyst, Cu co-catalystFormation of conjugated enyne/arylalkyne evitachem.comlibretexts.org
Terminal AlkyneClick ChemistryAzideTriazole formation
Terminal AlkyneHydrogenationPalladium catalyst, H₂Reduction of triple bond evitachem.com
Alkyl BromideNucleophilic SubstitutionNucleophiles (e.g., NaN₃, KCN)Displacement of bromide by nucleophile evitachem.com

Selective Functionalization Strategies

Selective functionalization of this compound can be achieved by leveraging the differential reactivity of its alkyne and alkyl bromide functionalities. Nucleophilic substitution reactions at the bromine atom are possible, allowing for the introduction of various nucleophiles such as azide (NaN₃) and cyanide (KCN) . The terminal alkyne can undergo reactions like deprotonation followed by alkylation or reaction with electrophiles. The triple bond can also participate in addition reactions, such as hydrogenation, which can selectively reduce the alkyne to an alkene or alkane depending on the catalyst and conditions evitachem.com. For example, hydrogenation using a palladium catalyst can lead to the formation of 5-Bromo-1-pentane evitachem.com.

Stereochemical Control in Alkyne-Bromide Reactivity

Stereochemical control in reactions involving the alkyne and bromide functionalities of this compound depends on the specific reaction type and conditions. Addition reactions to the alkyne can exhibit stereoselectivity, although electrophilic additions to alkynes can be slower than to alkenes msu.edupressbooks.pub. The formation of vinylic carbocations as intermediates in some alkyne additions can influence stereochemical outcomes pressbooks.pub. Nucleophilic substitution at the primary alkyl bromide is typically expected to proceed via an S₂ mechanism, which involves inversion of configuration at the carbon center if it were a stereocenter. However, in this compound, the carbon attached to the bromine is primary and not a stereocenter. Stereoselective synthesis utilizing 5-Bromo-1-pentene (B141829) (an isomer with a double bond instead of a triple bond) has been reported, suggesting that related strategies might be applicable to this compound or its derivatives fishersci.cacymitquimica.com.

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a valuable substrate in such transformations due to the presence of both the alkyne and the alkyl halide.

Sonogashira Cross-Coupling and Variants

The Sonogashira cross-coupling reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide libretexts.org. This compound can participate in Sonogashira coupling as the alkyne component, reacting with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form conjugated enynes . The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and a base, often an amine libretexts.org. Variants of the Sonogashira coupling, including copper-free conditions, have also been developed libretexts.org.

An example of a Sonogashira coupling using a bromo-substituted compound is the reaction of 5-bromoindole (B119039) with phenylacetylene, catalyzed by palladium and copper rsc.orgresearchgate.net. While this example uses a bromoindole, the principle of coupling a terminal alkyne with an aryl bromide in the presence of palladium and copper catalysts is directly relevant to the reactivity of this compound.

Grignard Reagent Formation and Applications

Alkyl halides can react with magnesium metal to form Grignard reagents (RMgX), which are highly reactive nucleophiles useful for carbon-carbon bond formation chemguide.co.uk. This compound can potentially form a Grignard reagent by reaction with magnesium ambeed.com. However, the presence of the acidic terminal alkyne proton can complicate Grignard reagent formation. In molecules containing both an acidic proton and an alkyl halide, the Grignard reagent can react with the acidic proton, leading to quenching of the Grignard reagent msu.edu. Despite this, under carefully controlled conditions, it might be possible to form and utilize the Grignard reagent from this compound. Grignard reagents are known to react with carbonyl compounds (aldehydes and ketones) to form alcohols, and with carbon dioxide to form carboxylic acids chemguide.co.uk. If the Grignard reagent of this compound could be successfully formed, it could be used to introduce a pent-4-yn-1-yl group into various organic molecules.

Palladium- and Copper-Catalyzed Transformations

Beyond Sonogashira coupling, this compound can participate in other palladium- and copper-catalyzed transformations. Palladium catalysis is widely used for cross-coupling reactions involving alkyl halides and unsaturated systems core.ac.ukrsc.org. While much research on palladium-catalyzed coupling of alkyl halides focuses on sp²-hybridized halides (aryl, vinyl), methods for coupling unactivated alkyl halides are also being developed core.ac.uk. Palladium-catalyzed reactions of alkyl bromides, including intramolecular Heck-type cyclizations, have been reported core.ac.uk.

Applications of 5 Bromo 1 Pentyne in Complex Molecule Synthesis

Synthesis of Natural Products and Bioactive Molecules

5-Bromo-1-pentyne has found application in the synthesis of natural products and other biologically active molecules. Its incorporation allows for the introduction of a five-carbon chain containing a terminal alkyne, which can be further functionalized or utilized in cycloaddition reactions to build complex ring systems or append to existing scaffolds.

Strategic Incorporation into Natural Product Scaffolds

In drug discovery studies, this compound has been employed to synthesize analogs of natural products. This demonstrates its utility in modifying or extending the carbon framework of natural product-like structures, potentially leading to compounds with altered or improved biological activities. Specific examples of natural product scaffolds synthesized using this compound were not detailed in the provided search results.

Pharmaceutical and Medicinal Chemistry Applications

The utility of this compound extends to pharmaceutical and medicinal chemistry, primarily as an intermediate in the synthesis of drug candidates and as a versatile building block.

Design and Synthesis of Drug Candidates

This compound serves as a building block for synthesizing pharmaceuticals. Its dual functionality allows for targeted drug design by enabling specific modifications and attachments to lead compounds or pharmacophores. While the search results indicate its use in synthesizing drug candidates, detailed examples of specific drug molecules synthesized using this compound were not provided.

Use as a Versatile Pharmaceutical Intermediate

The compound is primarily used as an intermediate in pharmaceutical synthesis. It serves as an intermediate for synthesizing drugs, including antivirals. evitachem.com The presence of both the alkyne and the bromide allows for diverse synthetic strategies in the preparation of pharmaceutical compounds. It can be utilized in the modification of biomolecules, including through the application of click chemistry techniques.

Applications in Agrochemical Synthesis

This compound also finds application as a building block in the synthesis of agrochemicals. The search results indicate its use in this field, but specific details regarding the types of agrochemicals synthesized or the reactions involved were not elaborated upon.

Functionalization of Polymeric Materials

This compound has been explored for its utility in the functionalization of polymeric materials, particularly in introducing alkyne functionalities that can serve as anchors for further chemical modifications. This is often relevant in the context of creating advanced materials or modifying biomolecules conjugated to polymers.

This compound has been mentioned in the context of modifying molecules that are subsequently linked to polyethylene (B3416737) glycol (PEG) or other water-soluble polymers. This process, often referred to as PEGylation when involving PEG, is a common strategy to improve the properties of biomolecules, such as therapeutic proteins, including human growth hormone, interferon, and insulin (B600854) google.comgoogle.com.pgepo.orggoogle.com. The compound can be used to introduce an alkyne group into a molecule, which can then react with a complementary functional group on a polymer, such as an azide (B81097), via click chemistry google.comepo.org.

In some documented procedures, this compound is reacted with a mixture containing a polymer and a catalytic amount of potassium iodide, followed by heating google.comgoogle.com.pgepo.orggoogle.comgoogleapis.comgoogle.comgoogle.com. This reaction sequence facilitates the incorporation of a pentynyl chain, originating from this compound, onto the polymer or a molecule attached to the polymer. This modification can occur at specific sites, such as non-naturally encoded amino acids incorporated into polypeptides, which are designed to be reactive towards functionalities like alkynes google.comgoogle.com.pgepo.orggoogle.com.

The incorporation of this compound into polymeric systems allows for the creation of functional polymer architectures. By introducing terminal alkyne groups onto polymer chains or monomers, this compound enables subsequent conjugation reactions with molecules bearing complementary functional groups, such as azides google.comepo.org. This modular approach facilitates the grafting of various molecules, including biomolecules, fluorescent probes, or other functional moieties, onto the polymer backbone. The resulting functionalized polymers can exhibit tailored properties for applications in areas such as drug delivery, diagnostics, or materials science google.comgoogle.com.pgepo.orggoogle.com. The ability to precisely introduce reactive handles using compounds like this compound is crucial for constructing well-defined polymer conjugates with specific functionalities.

Catalytic Roles and Ligand Design Involving 5 Bromo 1 Pentyne Derivatives

Precursor for Novel Catalytic Ligands

5-Bromo-1-pentyne can serve as a versatile building block for synthesizing ligands used in various metal-catalyzed reactions. The terminal alkyne can be functionalized through reactions such as Sonogashira coupling with (hetero)aryl halides to introduce diverse organic moieties. ust.hkuzh.ch This allows for the creation of ligands with tailored electronic and steric properties, which are crucial for optimizing catalytic activity and selectivity. For instance, coupling with phosphines or amines containing appropriate functional groups could yield bidentate or tridentate ligands.

Although the search results specifically mention the synthesis of disubstituted acetylenes by Sonogashira condensation between 1-pentyne (B49018) and 4-iodophenol, followed by reaction with 5-bromo-1-pentene (B141829) to create a monomer for polymerization, this exemplifies how alkynes and bromoalkenes (like this compound or 5-bromo-1-pentene) can be incorporated into complex molecular architectures relevant to material science and potentially ligand design. ust.hk

Another avenue is the modification of the terminal alkyne via click chemistry (e.g., azide-alkyne cycloaddition) to attach chelating groups or linkers for catalyst immobilization. The bromide can also be displaced by various nucleophiles to introduce different functionalities, further expanding the possibilities for ligand design.

Research findings on related compounds, such as the synthesis of Schiff base ligands from 5-bromo-2-hydroxy benzaldehyde (B42025) and their metal complexes, demonstrate the principle of using bromo-functionalized organic molecules to create ligands for transition metals. researchgate.netmdpi.comnih.gov While this example uses a bromo-substituted aromatic aldehyde, the concept of the bromine atom facilitating the incorporation of the organic moiety into a ligand structure is relevant.

Role in Supported Catalysis Systems

The presence of the bromine atom in this compound provides a handle for immobilizing derivatives onto solid supports, which is a key aspect of supported catalysis. The bromide can react with nucleophilic groups on a support material (e.g., amines, alcohols, thiols on polymers or inorganic oxides) to covalently tether a ligand or a catalyst precursor.

Alternatively, the terminal alkyne can be used for immobilization through click chemistry onto azide-functionalized supports. This approach is widely used for creating heterogeneous catalysts with well-defined active sites.

The search results mention the use of 5-bromo-1-pentene in the functionalization of ethyl cellulose (B213188) via reaction with sodium hydride, appending terminally unsaturated alkyl groups as metathesis handles. rsc.orgrsc.org These functionalized polymers were then used in olefin cross-metathesis reactions with a Grubbs' catalyst. This illustrates how a bromoalkene (and by analogy, a bromoalkyne like this compound) can be used to modify a support material (ethyl cellulose) to create a system for supported catalysis (metathesis).

Another relevant finding is the synthesis of poly[(methyl acrylate)-co-(5-bromo-1-pentene)] by radical polymerization. researchgate.net The bromine in this polymer can be converted to an azide (B81097), which is then used for click reactions. This demonstrates the potential to create functionalized polymers containing this compound derived units that could serve as supports or precursors for supported catalysts.

While specific examples of this compound in supported catalysis were not explicitly found, the reactivity of its functional groups (alkyne and bromide) makes it a suitable precursor for developing both homogeneous ligands and heterogeneous supported catalysts by enabling covalent attachment to various support materials.

Q & A

Q. What spectroscopic methods are most reliable for confirming the structural identity of 5-bromo-1-pentyne, and how should conflicting spectral data be resolved?

Methodological Answer :

  • Primary Techniques : Use 1H^1H-NMR to confirm terminal alkyne protons (δ ~1.8–2.2 ppm) and bromine proximity effects on adjacent protons. IR spectroscopy (C≡C stretch ~2100–2260 cm1 ^{-1}) and GC-MS (molecular ion peak at m/z 148/150 for Br isotopes) should corroborate purity .
  • Conflict Resolution : If discrepancies arise (e.g., unexpected splitting in 1H^1H-NMR), cross-validate with 13C^{13}C-NMR (terminal alkyne carbons ~65–85 ppm) or high-resolution MS. Compare data against NIST Chemistry WebBook entries for this compound .

Q. What synthetic routes yield this compound with optimal purity, and how can side products (e.g., elimination byproducts) be minimized?

Methodological Answer :

  • Synthesis Protocol : Alkylation of terminal alkynes with 1,5-dibromopentane under Sonogashira coupling conditions. Use Pd(PPh3 _3)4 _4/CuI catalysis in anhydrous THF with triethylamine as a base .
  • Purification : Column chromatography (hexane:ethyl acetate, 9:1) removes polymeric byproducts. Monitor reaction progress via TLC (Rf _f ~0.4 in hexane).
  • Yield Optimization : Maintain inert atmosphere (N2 _2/Ar) to prevent alkyne oxidation. Control temperature (60–70°C) to avoid β-hydride elimination .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT studies) predict the reactivity of this compound in cross-coupling reactions, and what limitations exist in modeling bromine’s electronic effects?

Methodological Answer :

  • DFT Workflow : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare activation energies for Suzuki vs. Heck couplings .
  • Limitations : Basis sets may underestimate bromine’s polarizability. Solvent effects (e.g., THF vs. DMF) require explicit solvation models. Validate predictions with experimental kinetic studies .

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound in alkyne-azide cycloadditions (e.g., CuAAC vs. RuAAC)?

Methodological Answer :

  • Root-Cause Analysis :
    • Variable Control : Compare ligand systems (e.g., TBTA for CuAAC vs. Cp*RuCl for RuAAC), solvent polarity, and temperature gradients .
    • Data Normalization : Use internal standards (e.g., benzophenone) in 1H^1H-NMR to quantify conversion rates.
  • Statistical Tools : Apply ANOVA to identify significant differences in reaction yields across studies .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Example
Spectral Peak MisassignmentCross-reference with isotopic patterns (Br79 ^{79}/Br81 ^{81}) in MS Discrepancy in 1H^1H-NMR splitting
Divergent Reaction YieldsReplicate conditions with strict inert-atmosphere controls 40% vs. 70% yield in Sonogashira coupling
Computational vs. Experimental ΔGUse hybrid functional (e.g., M06-2X) for improved accuracy DFT-predicted vs. observed activation energy

Retrosynthesis Analysis

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Feasible Synthetic Routes

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